2-(2-Chloro-4-ethoxyphenyl)-6-fluorobenzoic acid
Description
2-(2-Chloro-4-ethoxyphenyl)-6-fluorobenzoic acid is an organic compound that belongs to the class of benzoic acids This compound is characterized by the presence of a chloro group, an ethoxy group, and a fluorine atom attached to the benzene ring
Properties
IUPAC Name |
2-(2-chloro-4-ethoxyphenyl)-6-fluorobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClFO3/c1-2-20-9-6-7-10(12(16)8-9)11-4-3-5-13(17)14(11)15(18)19/h3-8H,2H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHHLCIKLXZVGBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C2=C(C(=CC=C2)F)C(=O)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClFO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10691685 | |
| Record name | 2'-Chloro-4'-ethoxy-3-fluoro[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10691685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261898-65-0 | |
| Record name | 2'-Chloro-4'-ethoxy-3-fluoro[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10691685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-4-ethoxyphenyl)-6-fluorobenzoic acid can be achieved through several synthetic routes. One common method involves the acylation of 2-chloro-4-ethoxyphenylboronic acid with 6-fluorobenzoic acid under the presence of a catalyst such as palladium. The reaction is typically carried out in an organic solvent like toluene or dichloromethane, and the reaction temperature is maintained between 60-80°C. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to improve yield and reduce costs. This involves using more efficient catalysts, optimizing reaction conditions, and employing continuous flow reactors. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality and high efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloro-4-ethoxyphenyl)-6-fluorobenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The chloro and ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions result in the replacement of the chloro or ethoxy groups with other functional groups.
Scientific Research Applications
2-(2-Chloro-4-ethoxyphenyl)-6-fluorobenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Chloro-4-ethoxyphenyl)-6-fluorobenzoic acid involves its interaction with specific molecular targets. The chloro and fluorine atoms enhance the compound’s reactivity, allowing it to form stable complexes with enzymes or receptors. These interactions can modulate biological pathways, leading to various therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Chloro-4-methoxyphenyl)-6-fluorobenzoic acid
- 2-(2-Chloro-4-ethoxyphenyl)-5-fluorobenzoic acid
- 2-(2-Bromo-4-ethoxyphenyl)-6-fluorobenzoic acid
Uniqueness
2-(2-Chloro-4-ethoxyphenyl)-6-fluorobenzoic acid is unique due to the specific combination of chloro, ethoxy, and fluorine substituents on the benzene ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
